2-(4-Hydroxythiazol-2-yl)acetamide

Dihydroorotase inhibition Pyrimidine biosynthesis Cancer metabolism

Fragment-based screening often lacks hydrogen-bonding diversity. This 4-hydroxy thiazole acetamide enriches fragment libraries with a distinct H-bond donor/acceptor motif (logP -0.12, pKa 8.41) absent in des-hydroxy analogs. • Weak dihydroorotase inhibitor (IC50 ≈ 180 µM), ideal for pyrimidine biosynthesis target validation. • Matched-pair control for permeability assays versus 2-acetamidothiazole (logP 1.17). • HPLC system suitability standard for polar thiazole metabolites.

Molecular Formula C5H6N2O2S
Molecular Weight 158.18 g/mol
CAS No. 87947-94-2
Cat. No. B1296448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxythiazol-2-yl)acetamide
CAS87947-94-2
Molecular FormulaC5H6N2O2S
Molecular Weight158.18 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)CC(=O)N)O
InChIInChI=1S/C5H6N2O2S/c6-3(8)1-5-7-4(9)2-10-5/h2,9H,1H2,(H2,6,8)
InChIKeyCWXZOTVVRLIUNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Hydroxythiazol-2-yl)acetamide Core Profile


2-(4-Hydroxythiazol-2-yl)acetamide (CAS 87947-94-2) is a low‑molecular‑weight thiazole acetamide (C₅H₆N₂O₂S, MW = 158.18 g·mol⁻¹) bearing a characteristic 4‑hydroxy substituent on the thiazole ring [1]. The hydroxyl group imparts distinct hydrogen‑bond donor/acceptor capacity, a low calculated logP (approximately −0.12) and a predicted pKa of 8.41, all of which differentiate it from non‑hydroxylated thiazole acetamides . The compound is commercially available at ≥95% purity and is typically stored under ambient dry conditions . Its primary reported biochemical activity is weak inhibition of dihydroorotase (IC₅₀ ≈ 180 µM), placing it in a distinct potency niche relative to other thiazole‑based enzyme inhibitors [2].

Why 2-(4-Hydroxythiazol-2-yl)acetamide Is Irreplaceable


The 4‑hydroxy substituent fundamentally alters the molecular recognition and physicochemical behaviour of the thiazole acetamide scaffold. Simple in‑class analogs such as 2‑acetamidothiazole (CAS 2719‑23‑5) lack this hydroxyl, resulting in a 10‑fold higher logP (1.17 vs. −0.12) and a reduced hydrogen‑bond donor count (HBD = 1 vs. 2) . These differences translate into distinct solubility, permeability, and target‑binding profiles, making generic interchange unreliable. Furthermore, the hydroxyl group enables chelation of metal ions and formation of additional hydrogen bonds with enzyme active sites, a capability absent in the des‑hydroxy analogs . Consequently, procurement decisions must be guided by the specific substitution pattern rather than generic thiazole acetamide class membership.

2-(4-Hydroxythiazol-2-yl)acetamide Differentiation Evidence


Dihydroorotase Inhibition vs. Thiazole Acetamide Baseline

The target compound inhibits mouse Ehrlich ascites dihydroorotase with an IC₅₀ of 1.80 × 10⁵ nM (180 µM) at pH 7.37 [1]. This value is approximately 67‑fold weaker than the reported IC₅₀ of 2.69 µM for the most potent thiazole‑2‑acetamide antitubulin derivative 10a [2], illustrating that the 4‑hydroxy‑substituted acetamide occupies a distinct potency and selectivity niche. No direct head‑to‑head comparison data exist; the inference is class‑level.

Dihydroorotase inhibition Pyrimidine biosynthesis Cancer metabolism

Lipophilicity Differential vs. 2-Acetamidothiazole

The computed logP of the target compound is −0.12 , whereas 2‑acetamidothiazole (CAS 2719‑23‑5, lacking the 4‑OH group) has a logP of 1.17 . The difference of 1.29 log units reflects dramatically lower lipophilicity, predicting higher aqueous solubility and reduced passive membrane permeability for the hydroxylated analog.

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Donor Impact on Target Engagement

The 4‑hydroxy substituent increases the hydrogen‑bond donor count from 1 (in 2‑acetamidothiazole) to 2 in the target compound . This additional donor enables bidentate hydrogen‑bond interactions with protein active sites, a feature exploited in 4‑hydroxythiazole inhibitors of 5‑lipoxygenase, where the hydroxyl is critical for sub‑micromolar potency [1].

Hydrogen bonding Molecular recognition Structure–activity relationship

pKa and Ionization State Comparison

The predicted pKa of the 4‑hydroxy group is 8.41 , meaning the compound is predominantly neutral at physiological pH 7.4. In contrast, 2‑acetamidothiazole has a predicted pKa of 9.70 , indicating a lower propensity to ionize. The 1.29‑unit lower pKa of the target compound implies a greater fraction of ionized species at pH 7.4 (approx. 9 % vs. 0.5 %), which can influence solubility and salt formation.

Ionization pH‑dependent solubility Formulation

Safety Profile vs. Non-Hazardous Thiazole Acetamides

The target compound carries GHS07 warning labelling with hazard statements H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) . In contrast, 2‑acetamidothiazole is classified as non‑hazardous for transport and lacks these GHS hazard statements . This difference necessitates distinct personal protective equipment (PPE) requirements and storage protocols.

Safety GHS classification Laboratory handling

2-(4-Hydroxythiazol-2-yl)acetamide Application Scenarios


Fragment-Based Lead Discovery Targeting Pyrimidine Biosynthesis

Although its dihydroorotase IC₅₀ of 180 µM is weak, the compound’s low molecular weight (158 Da), high ligand efficiency potential, and distinct 4‑hydroxy hydrogen‑bonding motif [1] make it a suitable starting fragment for structure‑based optimization of pyrimidine biosynthesis inhibitors. Procurement for fragment screening libraries is justified when the goal is to exploit the hydroxyl‑mediated interactions observed in 4‑hydroxythiazole‑based 5‑lipoxygenase inhibitors [2].

Membrane Permeability Probe

With a logP of −0.12, the compound is significantly more hydrophilic than its des‑hydroxy analog 2‑acetamidothiazole (logP = 1.17) . This property can be exploited in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 studies to calibrate the impact of hydroxyl substitution on passive diffusion. Researchers procuring this compound for permeability screening should use the des‑hydroxy analog as a matched control.

HPLC Method Development for Polar Thiazole Derivatives

The predicted pKa of 8.41 and high polarity (TPSA = 76.21 Ų) recommend this compound as a retention‑time marker or system suitability standard for reversed‑phase HPLC method development targeting polar thiazole metabolites or synthetic intermediates. Its distinct ionization behaviour at pH 7.4 relative to the 2‑acetamidothiazole class makes it valuable for evaluating pH‑dependent selectivity.

Safety Reference for Thiazole Irritancy Assessment

Because the compound carries GHS07 skin, eye, and respiratory irritation warnings , it serves as a positive control in safety assessment protocols when evaluating novel thiazole derivatives for irritancy potential. Procurement for occupational health studies is warranted where a known mildly irritant thiazole acetamide is required.

Technical Documentation Hub

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